Linopirdine

Ion Channel Pharmacology Neuronal Excitability Electrophysiology

Select linopirdine as the definitive M-current (I_M) reference blocker for your Kv7 channel research. Unlike XE991 (10× more potent) or retigabine (activator), linopirdine offers well-characterized moderate potency (IC50 2.4 μM at KCNQ2/3), unique subunit selectivity, and extensive literature validation in neuronal spike frequency adaptation, hippocampal neurotransmitter release, and cardiovascular hemodynamic assays. It is the essential baseline comparator for profiling novel Kv7 modulators. ≥98% purity, suitable for in vitro and in vivo electrophysiology.

Molecular Formula C26H21N3O
Molecular Weight 391.5 g/mol
CAS No. 105431-72-9
Cat. No. B1675542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinopirdine
CAS105431-72-9
Synonyms3,3-bis(4-pyridylmethyl)-1-phenylindolin-2-one
3,3-dipyridylmethyl-1-phenyl-2-indolinone
DuP 996
DuP-996
linopirdine
Molecular FormulaC26H21N3O
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CC4=CC=NC=C4)CC5=CC=NC=C5
InChIInChI=1S/C26H21N3O/c30-25-26(18-20-10-14-27-15-11-20,19-21-12-16-28-17-13-21)23-8-4-5-9-24(23)29(25)22-6-2-1-3-7-22/h1-17H,18-19H2
InChIKeyYEJCDKJIEMIWRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Linopirdine (CAS 105431-72-9) Procurement Guide: M-Channel Blocker and Neurotransmitter Release Enhancer for Ion Channel Research


Linopirdine (DuP 996) is a phenylindolinone-class compound that functions as an orally active, selective blocker of M-type voltage-gated potassium channels (Kv7/KCNQ family) [1]. It inhibits the M-current (I_K(M)) with an IC50 of approximately 2.4–2.56 μM and enhances stimulus-evoked neurotransmitter release—particularly acetylcholine (ACh)—in brain slice preparations with an EC50 of 4.2 μM [2]. Linopirdine also exhibits TRPV1 agonist activity [3]. Originally developed as a putative cognition enhancer for Alzheimer's disease, linopirdine reached Phase II clinical trials but demonstrated limited clinical efficacy [4]. Despite its therapeutic shortcomings, linopirdine remains a valuable pharmacological tool for probing KCNQ channel function, studying neuronal excitability, and investigating neurotransmitter release mechanisms in preclinical research settings.

Why Generic Substitution Fails: Quantitative Differentiation of Linopirdine from XE991 and DMP 543


Although linopirdine, XE991, and DMP 543 share a common mechanism of action as KCNQ channel blockers and neurotransmitter release enhancers, they are not interchangeable research tools. Direct comparative studies reveal substantial quantitative differences in potency, duration of action, pharmacokinetic half-life, and brain penetration that critically impact experimental design and data interpretation [1]. Linopirdine exhibits an order-of-magnitude lower in vitro potency (EC50 4.2 μM for ACh release enhancement) compared to XE991 (EC50 490 nM) and DMP 543 (EC50 700 nM) [2]. In vivo, 5 mg/kg oral linopirdine fails to produce statistically significant hippocampal ACh elevation, whereas equivalent-dose XE991 yields >90% increases sustained for 60 minutes [3]. Furthermore, linopirdine's short 0.5-hour half-life and poor brain-plasma distribution in rats contrast sharply with DMP 543's 2-hour half-life and 6-fold superior brain penetration [4]. Substituting one compound for another without accounting for these quantitative differences can lead to erroneous conclusions about channel pharmacology, dose-response relationships, and in vivo efficacy. The following evidence guide provides the precise quantitative parameters necessary for informed compound selection.

Linopirdine Quantitative Differentiation Evidence: Head-to-Head Comparisons with XE991 and DMP 543


KCNQ Channel Blockade Potency: Linopirdine vs. XE991 in Sympathetic Neurons

In a direct head-to-head comparison using perforated patch-clamp electrophysiology on cultured mouse superior cervical ganglion neurons, linopirdine and XE991 were evaluated for M-current (I_K(M)) blockade at a membrane potential of -30 mV. Linopirdine exhibited an IC50 of 2.56 μM, whereas XE991 demonstrated approximately 10-fold greater potency with an IC50 of 0.26 μM [1]. Importantly, both compounds showed voltage-dependent blocking activity, with potency declining upon membrane hyperpolarization and becoming nearly null at -70 mV [2].

Ion Channel Pharmacology Neuronal Excitability Electrophysiology

In Vitro Acetylcholine Release Enhancement: Linopirdine vs. XE991 and DMP 543

In a comparative study of stimulus-evoked [3H]acetylcholine release from rat brain slices, linopirdine demonstrated an EC50 of 4.2 μM for enhancing neurotransmitter release [1]. The anthracenone analogs XE991 and DMP 543 exhibited substantially greater potency, with EC50 values of 490 nM and 700 nM, respectively [2]. This represents an 8.6-fold and 6-fold improvement in in vitro potency over linopirdine. The enhanced potency of the analogs was attributed to structural modifications in the core scaffold and pendant groups [3].

Neuropharmacology Cholinergic Transmission Cognitive Enhancement

In Vivo Hippocampal Acetylcholine Elevation: Linopirdine vs. XE991 and DMP 543

In vivo microdialysis studies in rats assessed the ability of oral linopirdine, XE991, and DMP 543 to elevate extracellular hippocampal acetylcholine levels. At a dose of 5 mg/kg (p.o.), linopirdine failed to produce statistically significant increases in hippocampal ACh [1]. In contrast, XE991 at the same 5 mg/kg oral dose produced maximal increases exceeding 90% over baseline, with the effect sustained for approximately 60 minutes [2]. DMP 543 at a lower 1 mg/kg oral dose elicited over 100% increase in ACh levels, with the effect lasting more than 3 hours [3].

In Vivo Microdialysis CNS Pharmacodynamics Preclinical Efficacy

Pharmacokinetic Half-Life and Brain Penetration: Linopirdine vs. DMP 543

Comparative pharmacokinetic analysis in rats revealed that linopirdine has a short plasma half-life of approximately 0.5 hours and poor brain-plasma distribution, which likely contributed to its lack of clinical efficacy in Alzheimer's disease trials [1]. In contrast, the 2-fluoro-4-pyridinylmethyl analog DMP 543 (compound 9) demonstrated a 2-hour half-life—a 4-fold improvement over linopirdine—and exhibited a 6-fold improvement in brain-plasma distribution ratio [2]. Both compounds have an oral bioavailability of approximately 30% in rats [3].

Pharmacokinetics CNS Drug Delivery ADME Properties

Pulmonary Artery Vasoconstriction Potency: Linopirdine vs. XE991

In isolated rat and mouse pulmonary artery preparations using small vessel myography, both linopirdine and XE991 induced vasoconstriction via KCNQ channel blockade. Linopirdine exhibited an EC50 of approximately 1 μM for pulmonary artery contraction [1]. XE991 was nearly 10-fold more potent in this assay, consistent with its greater potency observed in neuronal M-current inhibition [2]. The maximum contractile response for both compounds approached the magnitude of 50 mM K+-induced depolarization. The vasoconstrictor effect was selective for pulmonary arteries, with mesenteric arteries showing minimal response [3].

Vascular Pharmacology Smooth Muscle Physiology KCNQ Channel Function

Voltage-Dependent M-Current Blockade: Linopirdine and XE991 vs. Classical Inhibitors

Both linopirdine and XE991 exhibit voltage-dependent blockade of M-currents, with potency declining as membrane potential hyperpolarizes. At -30 mV, linopirdine (IC50 2.56 μM) and XE991 (IC50 0.26 μM) potently inhibit I_K(M); however, at -70 mV, their blocking activity becomes nearly null [1]. In contrast, classical M-current inhibitors such as oxotremorine-methiodide (10 μM) and barium (1 mM) retain inhibitory activity at hyperpolarized potentials, producing approximately 10 mV membrane depolarization and reducing spike frequency adaptation [2]. Under current-clamp, neither linopirdine (10 μM) nor XE991 (3 μM) effectively reduced spike frequency adaptation, producing only small depolarizations of 2.27 mV and 3.0 mV, respectively [3].

Electrophysiology Voltage-Gated Ion Channels Neuronal Firing

Linopirdine Research Applications: Validated Experimental Scenarios Based on Quantitative Evidence


In Vitro Electrophysiological Characterization of KCNQ Channel Pharmacology

Linopirdine is appropriate for voltage-clamp electrophysiology studies examining M-current (I_K(M)) blockade at depolarized membrane potentials (-30 mV), where it exhibits an IC50 of 2.56 μM [1]. Researchers should note that potency declines upon hyperpolarization, becoming negligible at -70 mV, and that linopirdine does not reduce spike frequency adaptation under current-clamp conditions (produces only 2.27 mV depolarization at 10 μM) [2]. For experiments requiring M-current inhibition at resting membrane potentials or assessment of spike frequency adaptation, classical inhibitors such as barium (1 mM) or oxotremorine-methiodide (10 μM) should be selected instead [3].

Neurotransmitter Release Studies in Brain Slice Preparations

Linopirdine can be employed as a stimulus-dependent acetylcholine release enhancer in rat brain slice superfusion assays at concentrations approximating its EC50 of 4.2 μM [1]. However, researchers should be aware that XE991 (EC50 490 nM) and DMP 543 (EC50 700 nM) provide 6- to 9-fold greater potency [2]. Linopirdine may be preferred in studies requiring a less potent tool compound to avoid ceiling effects or when the historical literature context is relevant, but quantitative comparisons with analogs must account for the substantial potency differences.

Pulmonary Vascular Pharmacology Studies

Linopirdine is validated as a tool compound for inducing pulmonary artery vasoconstriction via KCNQ channel blockade, with an EC50 of approximately 1 μM in rat and mouse intrapulmonary arteries [1]. The vasoconstrictor effect is selective for the pulmonary circulation, as mesenteric arteries show minimal response [2]. For studies requiring greater potency, XE991 offers approximately 10-fold higher activity [3]. Linopirdine remains useful as a reference compound in comparative pharmacological profiling of KCNQ channel modulators in vascular smooth muscle.

Reference Standard for SAR and Analog Development Programs

Linopirdine serves as the historical reference standard for structure-activity relationship (SAR) studies of neurotransmitter release enhancers and KCNQ channel blockers [1]. Its well-characterized limitations—short 0.5-hour half-life, 4.2 μM EC50 for ACh release, and poor brain penetration—provide a validated baseline against which improved analogs (e.g., DMP 543 with 2-hour half-life and 6-fold greater brain-plasma distribution) can be quantitatively benchmarked [2]. Procurement of linopirdine as a control compound enables direct replication of foundational SAR studies and calibration of novel analog potency in standardized assay systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linopirdine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.